ent-Idoxuridine

Vue d'ensemble

Description

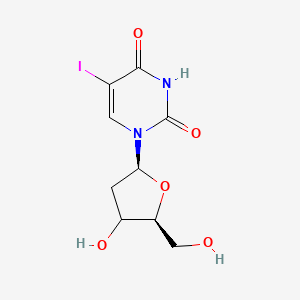

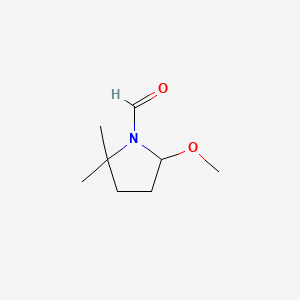

1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione: is a synthetic nucleoside analog of thymidine, which is primarily used as an antiviral agent. It is structurally similar to deoxyuridine but contains an iodine atom at the 5-position of the uracil ring. This modification allows 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione to interfere with viral DNA synthesis, making it effective against certain viral infections, particularly those caused by herpes simplex virus .

Applications De Recherche Scientifique

1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of other nucleoside analogs.

Biology: Employed in studies of DNA replication and repair mechanisms.

Medicine: Used as an antiviral agent for the treatment of herpes simplex keratitis.

Industry: Utilized in the development of antiviral drugs and diagnostic tools .

Mécanisme D'action

Target of Action

The primary target of ent-Idoxuridine is the viral DNA synthesis . It acts as an antiviral agent, specifically against the herpes simplex virus . The compound closely approximates the configuration of thymidine, one of the four building blocks of DNA, which is the genetic material of the herpes virus .

Mode of Action

This compound inhibits viral replication by substituting itself for thymidine in viral DNA . This substitution inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning . It is an iodinated thymidine analog, activated intracellularly to tri-phosphate, which can inhibit DNA polymerases required for the incorporation of thymidine into viral DNA .

Biochemical Pathways

The biochemical pathway affected by this compound involves the enzymatic step of viral replication or “growth”. By replacing thymidine in this step, this compound leads to the production of faulty DNA . This results in a pseudostructure which cannot infect or destroy tissue .

Pharmacokinetics

This compound is mainly used topically to treat herpes simplex keratitis . Epithelial lesions, especially initial attacks presenting with a dendritic ulcer, are most responsive to therapy, while infection with stromal involvement are less responsive . It is ineffective against herpes simplex virus type 2 and varicella-zoster .

Result of Action

The effect of this compound results in the inability of the virus to reproduce or to infect/destroy tissue . By pre-empting a vital building block in the genetic material of the herpes simplex virus, it destroys the infective and destructive capacity of the viral material .

Action Environment

Factors such as pollution, radiation, noise, land use patterns, work environment, and climate change can potentially influence the action, efficacy, and stability of drugs

Analyse Biochimique

Biochemical Properties

ent-Idoxuridine plays a significant role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It closely mimics the structure of thymidine, one of the four nucleotides in DNA, allowing it to be incorporated into viral DNA during replication. This incorporation results in the production of faulty DNA, which cannot properly replicate or infect host cells . This compound interacts with enzymes such as thymidylate phosphorylase and viral DNA polymerases, inhibiting their function and preventing the synthesis of functional viral DNA .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It primarily targets cells infected with herpes simplex virus, where it inhibits viral replication by substituting itself for thymidine in the viral DNA. This substitution disrupts the normal function of viral DNA polymerases, leading to the production of defective viral DNA . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal replication process of viral DNA .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into viral DNA in place of thymidine. This substitution inhibits the function of thymidylate phosphorylase and viral DNA polymerases, preventing the proper synthesis of viral DNA . The presence of the iodine atom in this compound blocks base pairing, resulting in the production of non-functional viral DNA that cannot replicate or infect host cells . This mechanism effectively halts the spread of the virus within the host organism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its antiviral activity may decrease with prolonged exposure to light and heat . In vitro studies have shown that this compound can maintain its inhibitory effects on viral replication for extended periods, but its efficacy may diminish over time due to degradation . Long-term effects on cellular function include the sustained inhibition of viral replication and the prevention of viral spread .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects such as local irritation and potential damage to the corneal epithelium have been observed . Threshold effects include the minimum effective dose required to inhibit viral replication and the maximum tolerated dose before adverse effects occur .

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide synthesis and DNA replication. It interacts with enzymes such as thymidylate phosphorylase and viral DNA polymerases, inhibiting their function and preventing the synthesis of functional viral DNA . This interaction disrupts the normal metabolic flux and leads to the accumulation of defective viral DNA . The compound’s metabolism also involves its incorporation into viral DNA, where it exerts its antiviral effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through nucleoside transporters, such as the equilibrative nucleoside transporter family . These transporters facilitate the uptake of this compound into cells, where it can be incorporated into viral DNA . The distribution of this compound within tissues is influenced by its ability to penetrate cell membranes and reach sites of viral replication . The compound’s localization and accumulation are critical for its antiviral efficacy .

Subcellular Localization

This compound is primarily localized within the nucleus of infected cells, where it is incorporated into viral DNA . The compound’s activity and function are closely tied to its subcellular localization, as it needs to be present in the nucleus to exert its antiviral effects . Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, ensuring its effective incorporation into viral DNA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione typically involves the iodination of deoxyuridine. The process begins with the protection of the hydroxyl groups of deoxyuridine, followed by iodination at the 5-position of the uracil ring. The protective groups are then removed to yield 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione .

Industrial Production Methods: Industrial production of 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated nucleoside analogs .

Comparaison Avec Des Composés Similaires

Trifluridine: Another nucleoside analog used as an antiviral agent.

Acyclovir: A guanine analog used to treat herpes simplex and varicella-zoster virus infections.

Foscarnet: An antiviral agent that inhibits viral DNA polymerase without incorporating into the viral DNA

Uniqueness: 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is unique in its specific incorporation into viral DNA, which directly disrupts the replication process. Unlike other antiviral agents that may inhibit viral enzymes or proteins, 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione’s mechanism of action involves direct interference with the genetic material of the virus .

Propriétés

Numéro CAS |

162239-35-2 |

|---|---|

Formule moléculaire |

C9H11IN2O5 |

Poids moléculaire |

354.10 g/mol |

Nom IUPAC |

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m1/s1 |

Clé InChI |

XQFRJNBWHJMXHO-VQVTYTSYSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |

SMILES isomérique |

C1[C@H]([C@@H](O[C@@H]1N2C=C(C(=O)NC2=O)I)CO)O |

SMILES canonique |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |

Synonymes |

1-(2-Deoxy-β-L-erythro-pentofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione; 2’-Deoxy-L-5-iodouridine; 5-Iodo-2’-deoxy-L-uridine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride](/img/structure/B583357.png)

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)

![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)